molecular formula C22H32O4 B14703310 4-Ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene CAS No. 25085-19-2

4-Ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene

Katalognummer: B14703310
CAS-Nummer: 25085-19-2
Molekulargewicht: 360.5 g/mol
InChI-Schlüssel: NZHBQEWIMRRYFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene is a complex compound with the molecular formula C22H32O4 and a molecular weight of 360.48700 g/mol . It is a polymer formed from the combination of 4-ethyl-2-methylideneoctanoic acid, prop-2-enoic acid, and styrene. This compound is known for its unique chemical properties and applications in various fields.

Vorbereitungsmethoden

The synthesis of 4-ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene involves the polymerization of its constituent monomers. The reaction typically occurs under controlled conditions, including specific temperatures and pressures. Industrial production methods often involve the use of catalysts to facilitate the polymerization process .

Analyse Chemischer Reaktionen

4-Ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene has numerous applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various polymers and copolymers.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and drug delivery systems.

    Industry: Utilized in the production of coatings, adhesives, and other materials.

Wirkmechanismus

The mechanism of action of 4-ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

4-Ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of monomers, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

25085-19-2

Molekularformel

C22H32O4

Molekulargewicht

360.5 g/mol

IUPAC-Name

4-ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene

InChI

InChI=1S/C11H20O2.C8H8.C3H4O2/c1-4-6-7-10(5-2)8-9(3)11(12)13;1-2-8-6-4-3-5-7-8;1-2-3(4)5/h10H,3-8H2,1-2H3,(H,12,13);2-7H,1H2;2H,1H2,(H,4,5)

InChI-Schlüssel

NZHBQEWIMRRYFF-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)CC(=C)C(=O)O.C=CC1=CC=CC=C1.C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.